

HIV-1 inhibitor-60 broad-spectrum activity across viral clades

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: HIV-1 inhibitor-60

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Broad-Spectrum HIV-1 Entry Inhibitors at a Glance

The table below summarizes key inhibitors and their documented broad-spectrum activity.

Inhibitor Name	Class / Target	Reported Broad-Spectrum Activity	Key Experimental Evidence
HNG-105 [1]	Entry Inhibitor (gp120)	Shown to be effective across HIV-1 subtypes A, B, C, D, and circulating recombinant forms (CRFs) like CRF07_BC. [1]	Binding affinity (KD) and inhibition of gp120-sCD4 interaction (IC50) were measured for multiple clades. [1]
Suradista Derivatives (e.g., ND-4043) [2]	Entry Inhibitor (gp120)	Inhibited various primary R5, X4, and dual-tropic R5X4 HIV-1 isolates. [2]	Activity confirmed in fusion assays and p24 ELISA-based replication assays against multiple virus types. [2]
BMS-663068 / BMS-626529 [3]	Attachment Inhibitor (gp120)	Demonstrated potency against a broad range of HIV-1 subtypes in phenotypic assays. [3]	Clinical trial data showing viral load reduction in patients; in vitro activity against diverse subtypes. [3]

Inhibitor Name	Class / Target	Reported Broad-Spectrum Activity	Key Experimental Evidence
Ibalizumab [3]	Post-Attachment Inhibitor (CD4)	Potent inhibitor of a wide range of HIV-1 strains in vitro, regardless of co-receptor usage. [3]	Phase 1 and 2 clinical trials showing viral load reduction in patients; in vitro synergy studies. [3]
Maraviroc [3]	CCR5 Antagonist	Potent inhibition of HIV-1 replication in vitro against laboratory-adapted and primary isolates across all clades of group M HIV-1. [3]	Phase 3 clinical trial data in treatment-experienced patients; extensive in vitro phenotypic testing. [3]

Detailed Experimental Data and Protocols

For a meaningful comparison, it is crucial to understand the quantitative data and the methods used to generate it.

HNG-105: Binding and Inhibition Across Clades

Research on HNG-105 provides specific quantitative data on its interaction with envelope proteins (gp120) from different HIV-1 clades. [1]

Table: HNG-105 Binding and Inhibition Profile [1]

HIV-1 Variant (Subtype)	Affinity (K_D)	IC ₅₀ for sCD4-gp120 Interaction
92UG037 (A)	1.9 µM	666.1 nM
93MW959 (C)	39.8 nM	104.6 nM
YU-2 (B)	38.6 nM	187.5 nM
92UG021 (D)	254.0 nM	865.0 nM

HIV-1 Variant (Subtype)	Affinity (K _D)	IC ₅₀ for sCD4-gp120 Interaction
97CN001 (BC, CRF)	454 nM	441.5 nM

Key Experimental Protocols for HNG-105: [1]

- **Surface Plasmon Resonance (SPR):** Used to measure direct binding affinity (K_D). Recombinant gp120 proteins from various clades were immobilized on a sensor chip and exposed to different concentrations of HNG-105 to calculate kinetic parameters.
- **Pseudovirus Inhibition Assay:** A single-round infectivity assay was used. Pseudoviruses incorporating envelopes from diverse HIV-1 isolates were used to infect cells in the presence of HNG-105, and infectivity was measured (e.g., via luciferase activity) to determine antiviral efficacy.

Suradista Compounds: Activity Against Multiple Tropisms

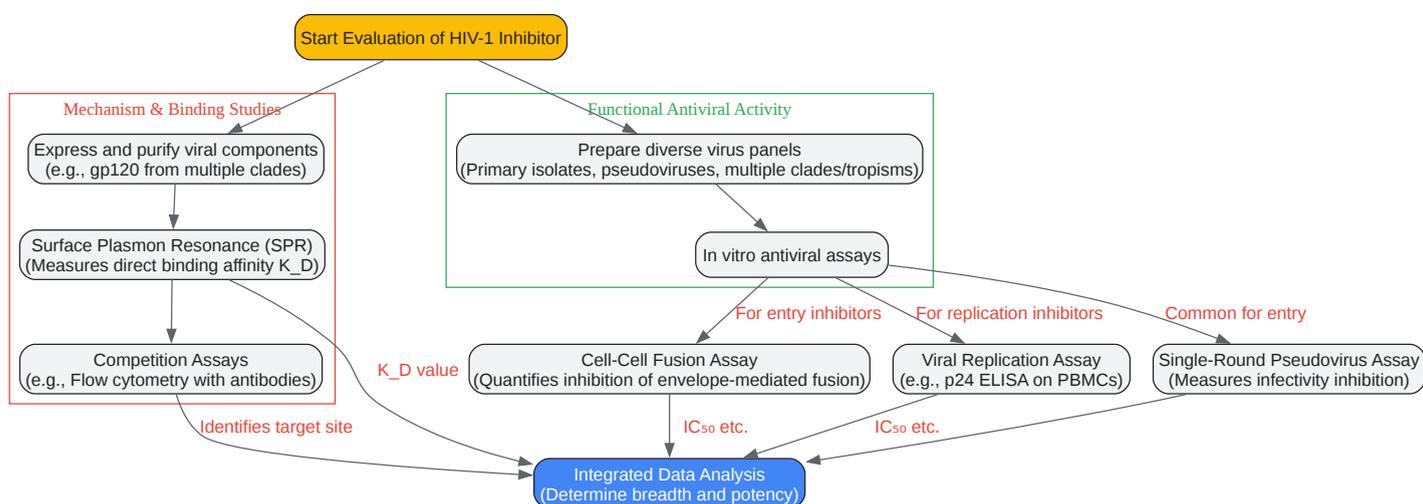
The study on novel Suradista compounds characterized their activity against viruses that use different coreceptors (R5, X4, or both). [2]

Key Experimental Protocols for Suradista Compounds: [2]

- **Fusion Assay:** A recombinant vaccinia virus-based assay was used. Effector cells expressing HIV-1 envelope glycoproteins (from various clades and tropisms) were co-cultured with target cells expressing CD4 and CXCR4 or CCR5. Inhibition of cell-cell fusion was quantified by measuring β-galactosidase activity activated upon fusion.
- **p24 ELISA for Viral Replication:** Activated Peripheral Blood Mononuclear Cells (PBMCs) were infected with different HIV-1 strains in the presence of compounds. Viral replication was monitored by measuring the p24 Gag protein released into culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
- **Flow Cytometry Competition Assays:** To elucidate the mechanism, these assays tested whether the compounds competed with known antibodies for binding to specific sites on gp120 (like the CD4-binding site) or the receptors CD4, CCR5, and CXCR4.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating broad-spectrum HIV-1 entry inhibitors, integrating key methods from the cited research.



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Key Insights for Research and Development

- **Target Conserved Regions for Breadth:** The broadest cross-clade activity, as seen with HNG-105 and the Suradista compounds, often comes from targeting highly conserved regions of the viral entry machinery, such as the CD4-binding site on gp120. [1] [2] [3]
- **Use Clinically Relevant Virus Panels:** Robust evaluation requires testing against a diverse panel of viruses, including **primary isolates** (not just lab-adapted strains) of different **subtypes (clades)** and **co-receptor tropisms (R5, X4, R5X4)**. [1] [2]
- **Combine Biochemical and Cellular Assays:** A comprehensive picture is built by combining **biochemical binding data** (e.g., from SPR) with **functional cellular assays** (e.g., fusion, replication, and pseudovirus infectivity assays). [1] [4] [2]

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References

1. - Broad Anti- Spectrum (Human)... Immunodeficiency Virus HIV [pmc.ncbi.nlm.nih.gov]
2. Characterization of HIV - 1 entry inhibitors with broad against... activity [translational-medicine.biomedcentral.com]
3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use [pmc.ncbi.nlm.nih.gov]
4. New Approaches for Quantitating the Inhibition of HIV-1 ... - PMC [pmc.ncbi.nlm.nih.gov]

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